molecular formula C12H8ClNOS B189257 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- CAS No. 89817-93-6

3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-

Cat. No. B189257
CAS RN: 89817-93-6
M. Wt: 249.72 g/mol
InChI Key: XHOUQAJGKNKGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a chemical compound that is extensively used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thioxo group. This compound has significant importance in the field of pharmaceuticals and drug discovery due to its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the regulation of cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple procedures. It has a high degree of purity and stability, which makes it suitable for various analytical techniques. However, the compound is highly reactive and can undergo various chemical transformations, which can affect its biological activity. The compound is also toxic at high concentrations and requires careful handling and disposal.

Future Directions

There are several future directions for the research on 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-. One of the most promising areas of research is the development of novel drugs and therapies based on this compound. The compound has shown significant potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to elucidate its mechanism of action and optimize its biological activity. Another area of research is the synthesis of analogs and derivatives of the compound with improved pharmacokinetic and pharmacodynamic properties. These analogs and derivatives can be used to develop more potent and selective drugs for various diseases.

Synthesis Methods

The synthesis of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a complex process that involves several steps. The most common method for synthesizing this compound is by the reaction of 4-chlorobenzaldehyde with thioacetamide and pyridine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has significant importance in scientific research due to its unique chemical properties and biological activities. This compound has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.

properties

CAS RN

89817-93-6

Product Name

3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-15)12(14)16/h1-8H

InChI Key

XHOUQAJGKNKGFI-UHFFFAOYSA-N

SMILES

C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.